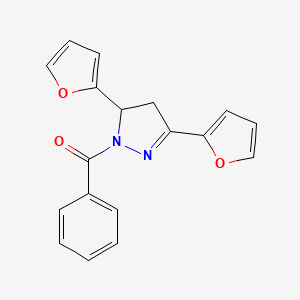

1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole

描述

属性

IUPAC Name |

[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-18(13-6-2-1-3-7-13)20-15(17-9-5-11-23-17)12-14(19-20)16-8-4-10-22-16/h1-11,15H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUQWTCVAMDYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzoyl hydrazine with 2-furyl ketones in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis with high efficiency.

化学反应分析

1-Benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with altered electronic properties.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: The furyl and benzoyl groups can be substituted with other functional groups under appropriate conditions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds derived from 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole have shown effectiveness against various bacterial strains. A study reported that similar pyrazole compounds had minimum inhibitory concentrations (MICs) ranging from 64 to 1024 µg/mL against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . This suggests potential for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been linked to analgesic activity, with specific compounds showing promising results in reducing inflammation in experimental models . The presence of functional groups in the pyrazole structure can enhance its interaction with biological targets involved in inflammatory pathways.

Analgesic Properties

In vivo studies have indicated that certain pyrazole derivatives exhibit analgesic effects comparable to standard pain relief medications. For example, compounds similar to this compound were evaluated using the Eddy's hot plate method and showed significant analgesic activity at varying doses .

Chemical Synthesis and Material Science

Synthesis of Novel Compounds

The synthetic versatility of this compound allows it to serve as a precursor for various chemical transformations. Its structure can be modified to create new derivatives with enhanced biological activities or novel physical properties. For instance, researchers have synthesized benzimidazole-pyrazole hybrids that demonstrate improved antimicrobial and antifungal activities compared to their parent compounds .

Material Applications

Beyond biological applications, pyrazole derivatives are being explored for their potential use in materials science. The unique electronic properties of these compounds make them suitable candidates for applications in organic electronics and photonic devices. Their ability to form stable π-π stacking interactions can lead to enhanced performance in organic semiconductors .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 |

| Escherichia coli | 128 | |

| Pseudomonas aeruginosa | 256 | |

| Bacillus subtilis | 512 |

Case Study: Anti-inflammatory Activity Assessment

A study assessed the anti-inflammatory effects of a series of pyrazole derivatives through carrageenan-induced paw edema in rats. The results indicated that specific derivatives significantly reduced swelling compared to control groups treated with standard anti-inflammatory drugs.

作用机制

The mechanism by which 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context and the nature of the target. For example, in antimicrobial studies, the compound may inhibit key enzymes essential for bacterial survival.

相似化合物的比较

Table 1: Substituent Effects on 4,5-Dihydro-1H-pyrazole Derivatives

Key Observations :

- Steric Effects : Bulky substituents (e.g., benzoyl vs. thiocarbamoyl) alter conformational flexibility. For example, the benzoyl group in the title compound may sterically hinder enzymatic binding compared to smaller N1 substituents .

- Crystal Packing : Diphenyl analogs exhibit tighter packing (e.g., V = 1734.5 ų for 1-benzoyl-3,5-diphenyl) due to planar phenyl rings, whereas furyl substituents may disrupt π-π interactions, leading to less dense lattices .

Pharmacological Activity Comparisons

Key Observations :

- Anti-Inflammatory Activity : The title compound’s furyl groups may contribute to moderate anti-inflammatory effects, but electron-donating substituents (e.g., -NH₂) in phenyl analogs significantly enhance potency .

- Enzyme Inhibition : Substitution at N1 is critical. Thiocarbamoyl derivatives outperform benzoyl analogs in MAO-B inhibition due to improved hydrogen bonding and hydrophobic interactions .

生物活性

1-Benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies from recent research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 250 |

| Bacillus subtilis | 200 |

| Candida albicans | 300 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these effects are as follows:

| Cytokine | IC50 (nM) |

|---|---|

| TNF-α | 18 |

| IL-6 | 42 |

These findings indicate that this compound may be effective in treating inflammatory diseases .

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory properties, the compound has shown promising anticancer activity. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the IC50 values against different cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical carcinoma) | 10 |

| MCF-7 (breast carcinoma) | 15 |

| A549 (lung carcinoma) | 12 |

The mechanism of action appears to involve cell cycle arrest and mitochondrial dysfunction .

Case Studies

A notable study by Khodadadi et al. (2020) investigated the compound's effects on human cancer cells and demonstrated that it effectively reduced cell viability in a dose-dependent manner. The study concluded that further investigations into its mechanism could lead to the development of novel anticancer therapies .

Another research project focused on synthesizing derivatives of this pyrazole compound to enhance its biological activities. These derivatives exhibited improved potency against various microbial strains and cancer cells, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

常见问题

Q. What are the established synthetic routes for 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves the Claisen-Schmidt condensation of 2-furaldehyde derivatives with benzoyl hydrazine, followed by acid- or base-catalyzed cyclization. Key variables affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents.

- Temperature : Optimal yields (~60–70%) are achieved at 80–100°C; higher temperatures may degrade furyl substituents.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) improve reaction rates but may influence stereochemical outcomes.

Validate purity using HPLC with a C18 column (acetonitrile/water mobile phase) and confirm structural integrity via H/C NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (CDCl₃ or DMSO-d₆) identifies protons on the pyrazole ring (δ 6.5–7.5 ppm) and furyl groups (δ 7.0–7.8 ppm). C NMR confirms carbonyl (C=O, δ ~165 ppm) and aromatic carbons.

- X-ray Crystallography : Resolves dihedral angles between substituents (e.g., benzoyl vs. furyl groups) and confirms the envelope conformation of the pyrazole ring. For example, dihedral angles >60° between aryl groups suggest steric hindrance .

- IR Spectroscopy : Validate C=O stretches (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹). Tabulate spectral data against reference compounds .

Q. How can researchers design biological assays to evaluate the antimicrobial or antioxidant potential of this compound?

Methodological Answer:

- Antimicrobial Testing : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity.

- DPPH Scavenging Assay : Dissolve the compound in ethanol and measure absorbance at 517 nm after 30 minutes. Compare IC₅₀ values to ascorbic acid controls.

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity. Ensure dose-response curves cover 1–100 μM .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., E. coli DNA gyrase). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*). Prioritize binding poses with hydrogen bonds to the pyrazole N1 and furyl oxygen atoms.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the benzoyl moiety may enhance antimicrobial potency. Validate models with leave-one-out cross-validation (R² > 0.7) .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardize Assay Conditions : Control variables like inoculum size (CFU/mL), incubation time, and solvent concentration.

- Structural Reanalysis : Verify compound purity and stereochemistry. For example, diastereomers (due to chiral centers at C4/C5) may exhibit divergent activities. Use chiral HPLC or Mosher’s method to confirm enantiomeric excess.

- Meta-Analysis : Pool data from multiple studies using fixed-effects models. Adjust for covariates (e.g., cell line variability) .

Q. What strategies optimize the enantiomeric purity of this compound for chiral pharmacology studies?

Methodological Answer:

- Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol, 90:10). Monitor elution profiles at 254 nm.

- Asymmetric Synthesis : Employ Evans’ oxazaborolidine catalysts during cyclocondensation to induce enantioselectivity (>80% ee).

- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) in one-pot reactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via LC-MS; acidic conditions (pH < 4) may hydrolyze the benzoyl group.

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C). Store lyophilized samples at –20°C in amber vials to prevent photodegradation.

- Accelerated Stability Testing : Apply the Arrhenius equation to predict shelf life under standard lab conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。